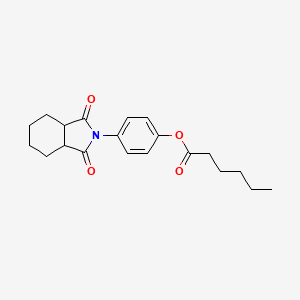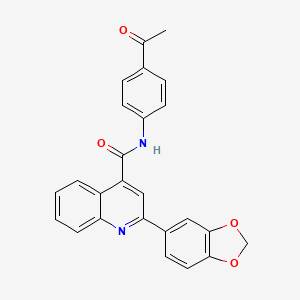![molecular formula C10H9BrN6O2 B11597758 4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11597758.png)
4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of 5-bromosalicylaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis . In cancer research, it may inhibit protein kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-amino-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide apart from similar compounds is its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H9BrN6O2 |
|---|---|
Molekulargewicht |
325.12 g/mol |
IUPAC-Name |
4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C10H9BrN6O2/c11-6-1-2-7(18)5(3-6)4-14-15-9(12)8-10(13)17-19-16-8/h1-4,18H,(H2,12,15)(H2,13,17)/b14-4+ |
InChI-Schlüssel |
QHKSRJVMXLALDU-LNKIKWGQSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)/C=N/N=C(/C2=NON=C2N)\N)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C=NN=C(C2=NON=C2N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11597691.png)

![(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597710.png)
![Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597711.png)
![2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11597718.png)

![(5Z)-2-(4-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597722.png)
![6-amino-8-{4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11597728.png)
![Methyl 4-[7-acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B11597736.png)
![(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597743.png)
![(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11597750.png)
![(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11597751.png)
![(2Z)-N-[2-(diethylamino)ethyl]-2-(hydroxyimino)-2-phenylethanamide](/img/structure/B11597763.png)
